molecular formula C13H9F2NO B1463330 2-(3,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187167-05-0

2-(3,5-Difluorobenzoyl)-4-methylpyridine

Cat. No. B1463330
M. Wt: 233.21 g/mol
InChI Key: HGALWUGXGDLXSU-UHFFFAOYSA-N
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Description

“2-(3,5-Difluorobenzoyl)-4-methylpyridine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3,5-Difluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with two fluorine atoms at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for “2-(3,5-Difluorobenzoyl)-4-methylpyridine” are not available, it’s likely that this compound could be synthesized from 3,5-difluorobenzoyl chloride, a related compound . The chloride could potentially react with 4-methylpyridine to form the desired product .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Difluorobenzoyl)-4-methylpyridine” would likely consist of a pyridine ring attached to a benzoyl group with two fluorine atoms at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

While specific properties for “2-(3,5-Difluorobenzoyl)-4-methylpyridine” are not available, 3,5-difluorobenzoyl chloride, a related compound, is a liquid at 20°C, has a molecular weight of 176.55, and is sensitive to moisture .

Scientific Research Applications

Environmental Fate of Parabens

A review on the occurrence, fate, and behavior of parabens in aquatic environments highlights the environmental presence and persistence of these compounds, which are structurally related to benzoic acid esters like 2-(3,5-Difluorobenzoyl)-4-methylpyridine. Parabens, used as preservatives, exhibit weak endocrine-disrupting capabilities. Despite effective wastewater treatments, parabens are ubiquitously found in surface waters and sediments, pointing to continuous environmental introduction. This research underscores the environmental impact of synthetic compounds and the necessity for further studies on their toxicity and degradation pathways (Haman et al., 2015).

Degradation of Nitisinone

A study on the degradation processes of nitisinone by LC-MS/MS investigated the stability of this synthetic compound under various conditions, identifying degradation products and their stability. This research is relevant for understanding the chemical stability and potential environmental and health impacts of similar synthetic compounds (Barchańska et al., 2019).

Metallation of Heteroaromatic Compounds

The review on the metallation of π-deficient heteroaromatic compounds, such as pyridines, provides insights into the chemical reactions that synthetic compounds undergo, which could be applicable to the synthesis and functionalization of compounds like 2-(3,5-Difluorobenzoyl)-4-methylpyridine. Understanding the regioselectivity and conditions for successful metallation is crucial for designing new materials and pharmaceuticals (Marsais & Quéguiner, 1983).

properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGALWUGXGDLXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224113
Record name (3,5-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorobenzoyl)-4-methylpyridine

CAS RN

1187167-05-0
Record name (3,5-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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